

"physical characteristics of 1-(3-Aminopropyl)imidazolidin-2-one"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Aminopropyl)imidazolidin-2-one

Cat. No.: B1497663

[Get Quote](#)

Technical Guide: 1-(3-Aminopropyl)imidazolidin-2-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical characteristics of **1-(3-Aminopropyl)imidazolidin-2-one**. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of publicly accessible data regarding the specific physical and chemical properties of this compound.

Compound Identification


- Chemical Name: **1-(3-Aminopropyl)imidazolidin-2-one**
- CAS Number: 334971-94-7
- Molecular Formula: C₆H₁₃N₃O[1]

Due to the absence of experimental data, a detailed summary of physical characteristics such as melting point, boiling point, density, and solubility cannot be provided at this time. Similarly, spectral data (NMR, IR, Mass Spectrometry) and detailed experimental protocols for the characterization of this specific molecule are not available in the public domain.

General Synthesis of N-Substituted Imidazolidin-2-ones

While specific protocols for **1-(3-Aminopropyl)imidazolidin-2-one** are not documented, the synthesis of N-substituted imidazolidin-2-ones can be achieved through several established methodologies.^{[2][3][4][5][6]} A common and fundamental approach involves the cyclization of an appropriately substituted 1,2-diamine with a carbonylating agent.

A generalized workflow for the synthesis of a 1-substituted imidazolidin-2-one is presented below. This process typically starts with a protected or selectively reactive diamine to achieve the desired substitution pattern.

[Click to download full resolution via product page](#)

Generalized synthesis of a 1-substituted imidazolidin-2-one.

Methodological Considerations for Synthesis

The synthesis of N-substituted imidazolidin-2-ones can be approached through various routes, each with its own advantages and limitations:

- From 1,2-Diamines: The most direct method involves the reaction of a 1,2-diamine with a carbonylating agent such as phosgene, triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.[4][6] The choice of the carbonyl source and reaction conditions can be optimized to improve yield and purity.
- From N-Allylureas: A palladium-catalyzed intramolecular carboamination of N-allylureas with aryl or alkenyl bromides provides a pathway to more complex substituted imidazolidin-2-ones.[5] This method allows for the formation of C-C and C-N bonds in a single step.
- Multi-component Reactions: One-pot synthesis strategies involving the condensation of multiple starting materials, such as an aldehyde, a diamine, and a carbonyl source, can offer an efficient route to substituted imidazolidin-2-ones.[6]
- Intramolecular Cyclization: Substituted ureas containing a leaving group at an appropriate position can undergo intramolecular cyclization to form the imidazolidin-2-one ring.[3]

Experimental Protocol for a Generic Synthesis of a 1-Aryl-imidazolidin-2-one:

The following is a representative, generalized protocol based on the cyclization of an N-(2-chloroethyl)urea derivative, adapted from the synthesis of similar structures.[2]

- Dissolution: The starting N-Aryl-N'-(2-chloroethyl)urea is dissolved in a suitable solvent such as acetonitrile.
- Addition of Base: A base, for example, cesium carbonate, is added to the reaction mixture.
- Reaction: The mixture is heated to reflux and stirred for a period of time, typically several hours, to facilitate the intramolecular cyclization.
- Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed from the filtrate under reduced pressure.
- Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the 1-Aryl-imidazolidin-2-one.

It is important to note that the specific reaction conditions, including solvent, base, temperature, and reaction time, would need to be optimized for the synthesis of **1-(3-Aminopropyl)imidazolidin-2-one**.

The synthesis would likely require the use of protecting groups for the terminal amino group on the propyl chain.

Conclusion

While **1-(3-Aminopropyl)imidazolidin-2-one** is commercially available from some suppliers, there is a notable absence of published data regarding its physical and chemical properties. Researchers and drug development professionals interested in this compound will likely need to perform their own analytical characterization to determine key parameters such as melting point, boiling point, solubility, and spectral characteristics. The synthesis can likely be achieved through established methods for N-substituted imidazolidin-2-ones, followed by appropriate purification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Aminopropyl)imidazolidin-2-one | CAS 334971-94-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["physical characteristics of 1-(3-Aminopropyl)imidazolidin-2-one"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1497663#physical-characteristics-of-1-3-aminopropyl-imidazolidin-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com